molecular formula C19H18N4O3S B11087824 N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine

N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine

Cat. No.: B11087824
M. Wt: 382.4 g/mol
InChI Key: DNCRRSKDULVMTJ-UHFFFAOYSA-N
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Description

N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine is a chemical compound with the following structural formula:

C13H14N2O5\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_5 C13​H14​N2​O5​

It consists of a thiazole ring, a morpholine group, and a nitrophenyl moiety. The compound’s systematic name is 3-(4-morpholino-3-nitrophenyl)acrylic acid . It is a solid substance with a molecular weight of 278.26 g/mol.

Preparation Methods

The synthetic routes to prepare this compound involve the condensation of appropriate precursors. While industrial production methods may vary, laboratory synthesis typically proceeds as follows:

    Reaction: Condensation of 3-nitrobenzaldehyde with morpholine and thiosemicarbazide.

    Conditions: Typically carried out in a solvent (such as ethanol or acetonitrile) under reflux.

    Industrial Production: Large-scale production may involve modifications to improve yield and efficiency.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized to form corresponding nitrophenylacrylic acid derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The phenylamine group can undergo substitution reactions.

    Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), strong acids, and bases are commonly used.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Studied for its pharmacological effects (e.g., anti-inflammatory or anticancer activity).

    Industry: May find applications in dye synthesis or materials science.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • It may interact with cellular targets, affecting signaling pathways or enzyme activity.

Comparison with Similar Compounds

    Uniqueness: Its combination of a thiazole ring, morpholine, and nitrophenyl group sets it apart.

    Similar Compounds: Other thiazole derivatives, such as 2-aminothiazoles or 2-mercaptothiazoles.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

3-morpholin-4-yl-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C19H18N4O3S/c24-23(25)17-8-4-5-15(13-17)18-14-27-19(20-16-6-2-1-3-7-16)22(18)21-9-11-26-12-10-21/h1-8,13-14H,9-12H2

InChI Key

DNCRRSKDULVMTJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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